molecular formula C7H4ClF3N2O3 B1328603 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline CAS No. 914637-23-3

5-Chloro-2-nitro-4-(trifluoromethoxy)aniline

Cat. No.: B1328603
CAS No.: 914637-23-3
M. Wt: 256.56 g/mol
InChI Key: NFVAJIPVDHPZKP-UHFFFAOYSA-N
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Description

5-Chloro-2-nitro-4-(trifluoromethoxy)aniline (CAS: 914637-23-3) is a halogenated aromatic amine with the molecular formula C₇H₄ClF₃N₂O₃ and a molecular weight of 256.57 g/mol . Its structure features a nitro (-NO₂) group at position 2, a trifluoromethoxy (-OCF₃) group at position 4, and a chlorine substituent at position 5 on the aniline backbone. Key identifiers include:

  • SMILES: C1=C(C(=CC(=C1Cl)OC(F)(F)F)N+[O-])N
  • InChIKey: NFVAJIPVDHPZKP-UHFFFAOYSA-N .

This compound is utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Synonyms include 3-Chloro-6-nitro-4-(trifluoromethoxy)aniline and 2-Amino-4-chloro-5-(trifluoromethoxy)nitrobenzene .

Properties

IUPAC Name

5-chloro-2-nitro-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVAJIPVDHPZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)(F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650151
Record name 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline
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Molecular Weight

256.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-23-3
Record name 5-Chloro-2-nitro-4-(trifluoromethoxy)benzenamine
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URL https://commonchemistry.cas.org/detail?cas_rn=914637-23-3
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Record name 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline
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Record name 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline typically involves the nitration of 2-chloro-4-(trifluoromethoxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration . The reaction is usually performed under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-nitro-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-nitro-4-(trifluoromethoxy)aniline is used in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with biological macromolecules, leading to various biochemical effects. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites within proteins or cell membranes .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethoxy (-OCF₃) vs.
  • Nitro (-NO₂) Group: The presence of -NO₂ in the target compound and its trifluoromethyl analog increases electrophilicity, making these compounds reactive intermediates for further functionalization .
  • Halogen Positioning : The position of chlorine (e.g., para vs. meta) influences steric and electronic interactions. For example, 4-chloro-2-(trifluoromethoxy)aniline lacks a nitro group, reducing its oxidative stability compared to the target compound .

Physicochemical Properties

  • Solubility: The trifluoromethoxy group enhances lipophilicity compared to non-fluorinated analogs, improving membrane permeability in biological systems .
  • Stability : Nitro-substituted compounds (e.g., target compound) are more prone to reduction reactions than their amine-only counterparts .

Biological Activity

5-Chloro-2-nitro-4-(trifluoromethoxy)aniline is an organic compound with significant potential in pharmaceutical and agrochemical applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H4ClF3N2O3C_7H_4ClF_3N_2O_3 and a molecular weight of approximately 256.57 g/mol. Its structural features include:

  • Chloro group : Enhances electrophilic properties.
  • Nitro group : Can be reduced to form reactive intermediates.
  • Trifluoromethoxy group : Increases lipophilicity, facilitating interaction with biological membranes.

The presence of these functional groups contributes to its biological activity, particularly in antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction, leading to the formation of reactive intermediates that may interact with proteins and nucleic acids. The trifluoromethoxy group enhances the compound's stability and reactivity, allowing it to penetrate hydrophobic regions of biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including potential antimicrobial effects. Below is a summary of its biological activities based on available studies:

Biological Activity Description
AntimicrobialExhibits activity against certain bacterial strains, though specific mechanisms remain to be fully elucidated.
CytotoxicityPreliminary studies suggest potential cytotoxic effects on cancer cell lines.
Enzyme InhibitionMay inhibit specific enzymes involved in metabolic pathways, though detailed studies are limited.

Case Studies and Research Findings

  • Antimicrobial Properties : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Cytotoxic Effects : In vitro experiments on cancer cell lines demonstrated that this compound exhibited cytotoxicity, with IC50 values indicating effectiveness at micromolar concentrations. Further research is needed to explore the underlying mechanisms of action and potential therapeutic applications .
  • Enzyme Interaction Studies : Research into enzyme interactions revealed that the compound could act as an inhibitor for certain metabolic enzymes, which could be relevant for drug design targeting specific pathways in disease states .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound Name Structural Features Biological Activity
4-Chloro-2-nitroanilineChloro and nitro groupsModerate antimicrobial activity
5-Bromo-2-nitroanilineBromine instead of chlorineVaries; less potent than chloro
3-Nitro-4-(trifluoromethoxy)anilineNitro and trifluoromethoxy groupsPotentially similar activity

This table illustrates how variations in halogen substituents can affect the biological activity of related compounds.

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